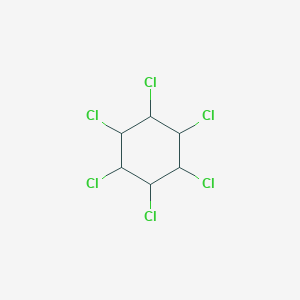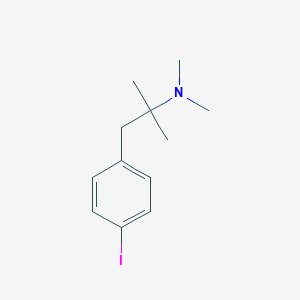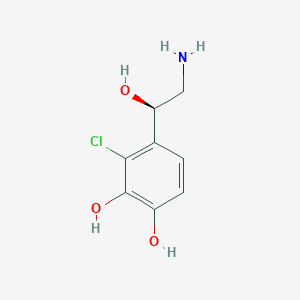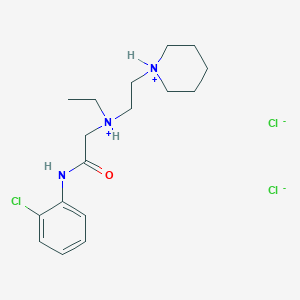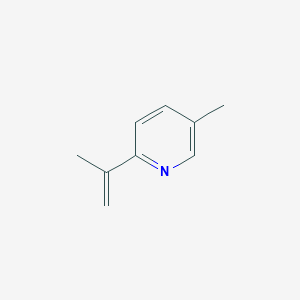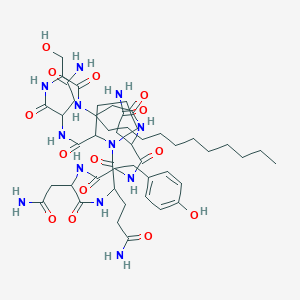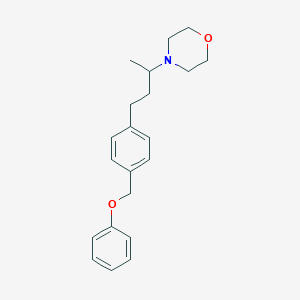
4-(1-Methyl-3-(phenoxymethylphenyl)propyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Methyl-3-(phenoxymethylphenyl)propyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives. It is also known as F13640, and it has been identified as a potent and selective agonist of the sigma-1 receptor. This compound has gained significant attention in the field of scientific research due to its potential therapeutic applications.
作用机制
The exact mechanism of action of 4-(1-Methyl-3-(phenoxymethylphenyl)propyl)morpholine is not fully understood. However, it is believed to act as a modulator of the sigma-1 receptor, which is involved in several cellular processes, including calcium homeostasis, protein folding, and cell survival. The activation of the sigma-1 receptor by this compound results in the modulation of several signaling pathways, including the ERK/MAPK and PI3K/Akt pathways. These pathways are involved in several cellular processes, including cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
Several studies have demonstrated the biochemical and physiological effects of 4-(1-Methyl-3-(phenoxymethylphenyl)propyl)morpholine. It has been shown to have neuroprotective and anti-inflammatory effects in several in vitro and in vivo models. This compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and increase the production of anti-inflammatory cytokines, such as IL-10. It has also been shown to reduce the production of reactive oxygen species and inhibit the activation of microglia and astrocytes, which are involved in neuroinflammation.
实验室实验的优点和局限性
One of the primary advantages of using 4-(1-Methyl-3-(phenoxymethylphenyl)propyl)morpholine in lab experiments is its potency and selectivity for the sigma-1 receptor. This compound has been shown to have a high affinity for the sigma-1 receptor, which makes it an ideal tool for studying the physiological and pathological functions of this receptor. However, one of the limitations of using this compound is its complex synthesis process, which can be time-consuming and expensive.
未来方向
There are several future directions for the research on 4-(1-Methyl-3-(phenoxymethylphenyl)propyl)morpholine. One of the primary directions is the development of more efficient and cost-effective synthesis methods. Another direction is the investigation of the therapeutic potential of this compound in several neurological and psychiatric disorders. Additionally, the molecular mechanisms underlying the neuroprotective and anti-inflammatory effects of this compound need to be further elucidated. Finally, the development of more potent and selective agonists of the sigma-1 receptor, based on the structure of 4-(1-Methyl-3-(phenoxymethylphenyl)propyl)morpholine, is another future direction for research in this field.
In conclusion, 4-(1-Methyl-3-(phenoxymethylphenyl)propyl)morpholine is a potent and selective agonist of the sigma-1 receptor. It has gained significant attention in the field of scientific research due to its potential therapeutic applications in several neurological and psychiatric disorders. The biochemical and physiological effects of this compound have been extensively studied, and it has been shown to have neuroprotective and anti-inflammatory effects. However, further research is needed to fully understand the molecular mechanisms underlying these effects and to develop more efficient and cost-effective synthesis methods.
合成方法
The synthesis of 4-(1-Methyl-3-(phenoxymethylphenyl)propyl)morpholine is a complex process that involves several steps. One of the primary methods for synthesizing this compound is through the reaction of 1-(3-bromophenyl)-3-methyl-1-nitropropene with phenoxymethylamine in the presence of palladium on carbon catalyst. This reaction results in the formation of 1-(3-(phenoxymethyl)phenyl)-3-methyl-1-nitropropene, which is then reduced to 4-(1-Methyl-3-(phenoxymethylphenyl)propyl)morpholine using hydrogen gas and a palladium catalyst.
科学研究应用
The sigma-1 receptor is a protein that is primarily located in the endoplasmic reticulum of cells. It has been implicated in several physiological and pathological processes, including pain perception, neuroprotection, and drug addiction. The agonists of sigma-1 receptor, such as 4-(1-Methyl-3-(phenoxymethylphenyl)propyl)morpholine, have been shown to have neuroprotective and anti-inflammatory effects. These effects make it a promising therapeutic agent for the treatment of several neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and depression.
属性
CAS 编号 |
19733-88-1 |
|---|---|
产品名称 |
4-(1-Methyl-3-(phenoxymethylphenyl)propyl)morpholine |
分子式 |
C21H27NO2 |
分子量 |
325.4 g/mol |
IUPAC 名称 |
4-[4-[4-(phenoxymethyl)phenyl]butan-2-yl]morpholine |
InChI |
InChI=1S/C21H27NO2/c1-18(22-13-15-23-16-14-22)7-8-19-9-11-20(12-10-19)17-24-21-5-3-2-4-6-21/h2-6,9-12,18H,7-8,13-17H2,1H3 |
InChI 键 |
PNYQWRHHDDMYKX-UHFFFAOYSA-N |
SMILES |
CC(CCC1=CC=C(C=C1)COC2=CC=CC=C2)N3CCOCC3 |
规范 SMILES |
CC(CCC1=CC=C(C=C1)COC2=CC=CC=C2)N3CCOCC3 |
同义词 |
4-[1-Methyl-3-[4-(phenoxymethyl)phenyl]propyl]morpholine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




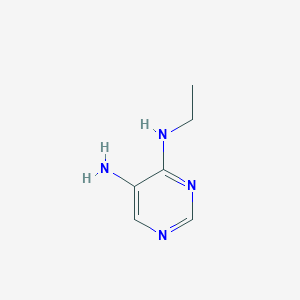
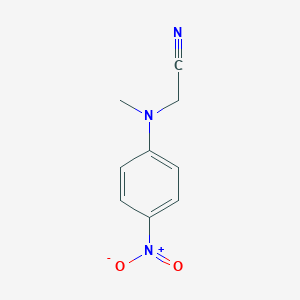
![4,4,8,8-Tetramethyl-5,7-dihydrothiepino[4,5-d][1,3,2]dioxathiole 2-oxide](/img/structure/B11767.png)

